

# In-Depth Technical Guide: Nipocalimab's Potential in Sjögren's Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

# Introduction to Sjögren's Syndrome and Unmet Needs

Sjögren's syndrome is a chronic, systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the lacrimal and salivary glands, leading to symptoms of dryness (sicca).[1][2] The disease can also have extraglandular manifestations, affecting organs such as the lungs, kidneys, and nervous system, and is associated with a higher risk of B-cell lymphomas.[3] It is one of the most prevalent autoantibody-driven diseases, affecting millions worldwide, with a significant female predominance.[3][4] Despite its prevalence and impact on quality of life, there are currently no approved advanced therapies that address the underlying systemic nature of the disease, representing a high unmet medical need.[3][5]

## **Nipocalimab: Mechanism of Action**

Nipocalimab is an investigational, fully human, aglycosylated, effectorless, high-affinity monoclonal antibody that targets the neonatal Fc receptor (FcRn).

## Signaling Pathway of IgG and the Role of FcRn





Click to download full resolution via product page

The neonatal Fc receptor (FcRn) plays a crucial role in maintaining the homeostasis of Immunoglobulin G (IgG) and albumin by protecting them from lysosomal degradation. In the acidic environment of the endosome, IgG binds to FcRn. This complex is then recycled to the cell surface, where at a neutral pH, IgG is released back into circulation. This recycling mechanism significantly extends the half-life of IgG.

### **Nipocalimab's Intervention**



Click to download full resolution via product page

Nipocalimab is an FcRn blocker.[5] By binding to FcRn with high affinity, it competitively inhibits the binding of IgG, including pathogenic autoantibodies. This disruption of the IgG-FcRn interaction prevents the recycling of IgG back into circulation, leading to its increased clearance and subsequent degradation in lysosomes. This mechanism results in a rapid and significant reduction in the levels of circulating IgG, including the autoantibodies that are central to the pathogenesis of Sjögren's syndrome. Johnson & Johnson is evaluating this immunoselective treatment with the aim of lowering IgG without impacting other immune functions.[4]

# **Clinical Development and Efficacy Data**



Nipocalimab is being investigated in the Phase 2 DAHLIAS study (NCT04969812) for adults with moderately-to-severely active primary Sjögren's disease.[3]

Table 1: Key Efficacy Endpoints from the Phase 2

**DAHLIAS Study** 

| Endpoint                                                    | Nipocalimab (15<br>mg/kg)             | Placebo         | Timepoint |
|-------------------------------------------------------------|---------------------------------------|-----------------|-----------|
| Primary Endpoint: Change from Baseline in ClinESSDAI Score  | Statistically significant improvement | -               | Week 24   |
| IgG Reduction                                               | >77% reduction                        | -               | -         |
| Objective Salivary<br>Flow (≥50% increase<br>from baseline) | 32.7% of patients                     | 16% of patients | Week 24   |

Note: Specific quantitative values for the primary endpoint were not detailed in the provided search results, only that the improvement was "significant."

The Clinical European League Against Rheumatism Sjögren's Syndrome Disease Activity Index (ClinESSDAI) is a composite index used to measure systemic disease activity.[6] The DAHLIAS study met its primary endpoint, demonstrating a significant improvement in the ClinESSDAI score at 24 weeks for patients receiving nipocalimab.[5] Furthermore, key secondary endpoints were also met, indicating reduced disease activity both systemically and across multiple organ systems.[5] Notably, the improvements in ClinESSDAI were generally greatest in participants with the highest baseline levels of anti-Ro and anti-La autoantibodies. [5]

Patients treated with nipocalimab also reported numerical improvements in symptoms that are most impactful to their quality of life, including mouth, eye, and vaginal dryness, as well as fatigue and joint pain.[5]

# **Experimental Protocols**



# Phase 2 DAHLIAS Study (NCT04969812) Protocol Overview

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[3]
- Participant Population: Adults with moderately-to-severely active primary Sjögren's disease who are seropositive for anti-Ro60 and/or anti-Ro52 IgG antibodies.[3]
- Intervention: Intravenous administration of nipocalimab or placebo.
- Primary Outcome Measure: Change from baseline in the ClinESSDAI Score at Week 24.[3]
- Select Secondary Outcome Measures:
  - ESSPRI (EULAR Sjögren's Syndrome Patient Reported Index) Response at Week 24.[6]
  - Assessments of individual organ system disease activity.
  - Safety and tolerability assessments.





Click to download full resolution via product page



#### **Future Directions and Potential**

The positive results from the Phase 2 DAHLIAS study have led to nipocalimab being granted U.S. FDA Breakthrough Therapy Designation for the treatment of adults with moderate-to-severe Sjögren's disease.[5] A Phase 3 clinical trial, NCT06741969, is planned to further evaluate the clinical efficacy and safety of nipocalimab in this patient population, with the primary endpoint being the change from baseline in ClinESSDAI score at Week 48.[7]

The mechanism of selectively targeting the recycling of pathogenic IgG autoantibodies presents a promising and targeted approach for the treatment of Sjögren's syndrome. If successful in Phase 3 trials, nipocalimab could become a first-in-class therapy that addresses the underlying cause of the disease for a significant portion of patients. Further research will likely focus on long-term safety and efficacy, as well as its potential impact on preventing disease progression and extraglandular manifestations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sjögren's syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sjogren's syndrome Symptoms and causes Mayo Clinic [mayoclinic.org]
- 3. Nipocalimab is the first and only investigational therapy granted U.S. FDA Breakthrough Therapy Designation for the treatment of adults living with moderate-to-severe Sjögren's disease [jnj.com]
- 4. Sjögren's disease (SjD) [jnj.com]
- 5. Nipocalimab demonstrates significant clinical improvement in disease activity and IgG reduction in Phase 2 Sjögren's disease study [jnj.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. J&J Study NCT06741969 [clinicaltrials.inj.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Nipocalimab's Potential in Sjögren's Syndrome Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1672991#jnj-10329670-potential-in-sj-gren-s-syndrome-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com